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Molecular and Biological Profile of Wee1-IN-3

The table below summarizes the known quantitative data and characteristics of Wee1-IN-3:

Property Description

IC50 (Wee1) < 10 nM [1]

Potency
Classification

Potent [1]

Primary Biological
Effect

Anticancer activities [1]

Key Regulatory
Role

Serine/threonine kinase; master regulator of the G2/M cell cycle checkpoint. It
phosphorylates and inhibits CDK1, preventing premature mitotic entry [2].

Therapeutic
Rationale

Inhibition abrogates the G2/M checkpoint, forcing cancer cells with DNA damage
into mitosis, leading to mitotic catastrophe and apoptosis [2].

Experimental Approaches for Characterization
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While specific protocols for Wee1-IN-3 were not detailed, established methodologies from research on other

Wee1 inhibitors provide a framework for its characterization.

Method Application & Key Steps

| Kinase Activity Assay | Purpose: Determine inhibitor potency (e.g., IC50). Example Protocol: ADP-Glo

kinase assay. Measures the depletion of ATP to ADP, quantifying remaining ATP via luminescence. Wee1-IN-

14 was characterized with an IC50 of 1.0 nM using this method [1]. | | Cell-Based Viability/Proliferation

Assay | Purpose: Assess anti-cancer activity in cells. Example Protocol: Resazurin-based assays. Measures

cell viability and metabolic activity. Used to demonstrate synergy between Wee1 inhibitors and other agents

[3]. | | Computational Binding Affinity Prediction | Purpose: Rapid, high-precision prediction of binding

affinity and selectivity. Example Protocol: Free Energy Perturbation calculations (FEP+). Can predict

binding free energies within ~1.0 kcal/mol (~6-8 fold in potency) of experimental values. Used to profile

thousands of designs for Wee1 potency and kinome-wide selectivity [4] [5]. | | Selectivity Profiling |

Purpose: Identify off-target liabilities. Example Protocol: Kinome-wide scanMAX panel. Tests compound

activity against 403 wild-type human kinases to generate a comprehensive selectivity profile [4]. |

The following diagram illustrates the core cellular mechanism of Wee1 and its inhibition, integrating into a

DNA damage context.
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> The mechanism of Wee1 inhibition forces cell cycle progression despite DNA damage.

Wee1 Inhibitors in Therapeutic Context

Wee1 is a validated oncology target, and several inhibitors are in clinical development. The table below lists

key inhibitors for context.

Inhibitor
Name

Other
Names

Highest
Development
Stage

Key Notes

Adavosertib AZD1775,
MK-1775

Clinical Trials
(Phase II)

First highly potent & selective inhibitor;
associated with off-target toxicities & activation of
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Inhibitor
Name

Other
Names

Highest
Development
Stage

Key Notes

Integrated Stress Response (ISR) [3] [6] [1].

Azenosertib ZN-c3 Clinical Trials
(Phase II)

Orally active, selective inhibitor (IC50 = 3.9 nM)
[3] [1].

SGR-3515 - Clinical Trials
(Phase I)

Development candidate identified via FEP+-
guided discovery; differentiated profile from

competitors [5].

Wee1-IN-3 - Preclinical

Research

Potent inhibitor (IC50 < 10 nM); anticancer

activities observed in preclinical studies [1].

A prominent challenge with first-generation Wee1 inhibitors like Adavosertib is off-target toxicity, which is

partly driven by unintended kinase inhibition and activation of the Integrated Stress Response (ISR) pathway

[4] [3]. Newer strategies, including the use of PROTAC-based degraders and molecular glues, show

reduced ISR activation, offering a potential path to improved therapeutic windows [3].

A Path for Further Investigation

Given the limited public data, I suggest these avenues to deepen your research:

Consult Specialized Databases: Search commercial chemical and pharmaceutical compound

databases like Schrödinger's LiveDesign platform [5] or MedChemExpress [1], which may hold
more detailed data sheets.

Review Patent Literature: The biological data for Wee1-IN-3 likely originates from a patent.
Searching patent databases using the compound name or structure could yield the original source

with full experimental details.
Explore Related Compounds: Studying the published data on clinical-stage inhibitors like

Azenosertib (ZN-c3) or the computational-guided candidate SGR-3515 can provide valuable
benchmarks and methodological insights [5] [1].
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Email: info@smolecule.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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